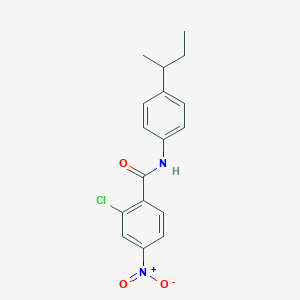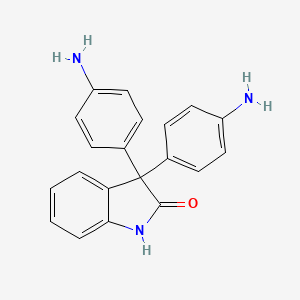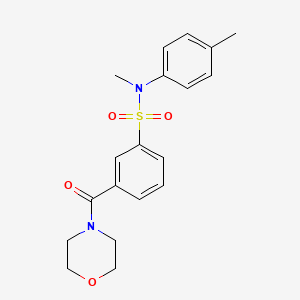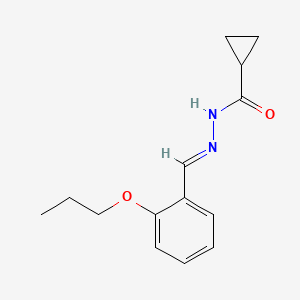![molecular formula C25H27N3O2S2 B5036588 N-(4-sec-butylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5036588.png)
N-(4-sec-butylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-sec-butylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea is a chemical compound that has been extensively researched due to its potential applications in the field of medicine. This compound is commonly referred to as SBP-4i and belongs to the class of thiourea derivatives. It has been found to possess significant pharmacological properties that make it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of SBP-4i is not yet fully understood. However, it has been suggested that it works by inhibiting various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis or programmed cell death in cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
SBP-4i has been found to possess significant biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as tyrosine kinases and serine/threonine kinases, that are involved in the growth and proliferation of cancer cells. Additionally, it has been found to possess anti-oxidant properties, which can protect cells from oxidative stress and damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using SBP-4i in lab experiments include its high yield of synthesis, easy purification, and significant pharmacological properties. However, the limitations of using SBP-4i include its limited solubility in water and its potential toxicity, which can affect the viability of cells in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on SBP-4i. These include:
1. Further studies to understand the mechanism of action of SBP-4i and its potential targets in cancer cells.
2. Development of new derivatives of SBP-4i that possess improved pharmacological properties and reduced toxicity.
3. Investigation of the potential applications of SBP-4i in the treatment of other diseases, such as inflammatory diseases and neurodegenerative disorders.
4. Clinical trials to evaluate the safety and efficacy of SBP-4i in humans.
Conclusion:
In conclusion, SBP-4i is a promising chemical compound that has significant pharmacological properties and potential applications in the field of medicine. Its anti-cancer, anti-inflammatory, and anti-oxidant properties make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of SBP-4i involves the reaction of 4-sec-butylphenyl isothiocyanate with 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)aniline. This reaction takes place in the presence of a catalyst and under specific reaction conditions. The yield of the reaction is typically high, and the purity of the compound can be easily achieved through standard purification techniques.
Wissenschaftliche Forschungsanwendungen
SBP-4i has been extensively studied for its potential applications in the field of medicine. It has been found to possess significant anti-cancer properties and has been shown to inhibit the growth of various cancer cell lines. Additionally, it has been found to possess anti-inflammatory and anti-oxidant properties, making it a promising candidate for the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
1-(4-butan-2-ylphenyl)-3-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2S2/c1-3-18(2)19-8-10-21(11-9-19)26-25(31)27-22-12-14-23(15-13-22)32(29,30)28-17-16-20-6-4-5-7-24(20)28/h4-15,18H,3,16-17H2,1-2H3,(H2,26,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLUWUBPBYZDEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-fluoro-3-(4-morpholinylsulfonyl)benzoyl]indoline](/img/structure/B5036538.png)
![2-methyl-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5036549.png)

![2-methoxy-N-[2-(3-phenyl-2-propyn-1-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide](/img/structure/B5036567.png)
![4-(benzyloxy)-N-{[(3-bromophenyl)amino]carbonothioyl}benzamide](/img/structure/B5036568.png)
![5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-[2-(2-pyridinyl)ethyl]-2-pyridinamine](/img/structure/B5036574.png)
![N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine](/img/structure/B5036576.png)
![3-chloro-N-({[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5036579.png)


![3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(3-methyl-5-isoxazolyl)methyl]benzamide](/img/structure/B5036601.png)
![(2R*,6S*)-4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5036612.png)